molecular formula C11H9F5O5S B10866523 methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate

methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate

Cat. No.: B10866523
M. Wt: 348.24 g/mol
InChI Key: BIEJSUXKRKPABM-UHFFFAOYSA-N
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Description

Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes a pyranone ring, multiple fluorine atoms, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate involves multiple steps. One common method includes the reaction of 4-hydroxy-6-methyl-2-pyrone with difluoromethyl sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include the modulation of oxidative stress and the inhibition of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is unique due to its combination of fluorine atoms and a sulfanyl group, which impart distinct chemical and physical properties. These features make it valuable for specific applications where high reactivity and stability are required.

Properties

Molecular Formula

C11H9F5O5S

Molecular Weight

348.24 g/mol

IUPAC Name

methyl 2-[difluoro-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanylmethyl]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C11H9F5O5S/c1-4-3-5(17)6(8(18)21-4)22-11(15,16)7(9(19)20-2)10(12,13)14/h3,7,17H,1-2H3

InChI Key

BIEJSUXKRKPABM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)SC(C(C(=O)OC)C(F)(F)F)(F)F)O

Origin of Product

United States

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